molecular formula C14H16N4O4S B6140677 C14H16N4O4S

C14H16N4O4S

Cat. No.: B6140677
M. Wt: 336.37 g/mol
InChI Key: PQEOEZSNRDABGI-UHFFFAOYSA-N
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Description

C₁₄H₁₆N₄O₄S is a molecular formula representing multiple structural isomers with distinct pharmacological and chemical properties. This compound class includes sulfonamide derivatives, bicyclic antibiotics, and carbamate-linked sulfamoyl compounds, each characterized by unique functional groups and biological activities. Key examples from recent research are outlined below:

  • 4-(3-Cyclopropylureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide: A sulfonamide-urea hybrid synthesized with 95% yield, exhibiting antimycobacterial activity. Its structure includes a benzenesulfonamide core, cyclopropylurea, and 5-methylisoxazole substituents .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-21-8-3-4-10(22-2)9(5-8)16-13(20)7-23-14-17-11(15)6-12(19)18-14/h3-6H,7H2,1-2H3,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEOEZSNRDABGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with 6-methoxy-2-methyl-4-chloropyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(6-Methoxy-2-methyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound Name (Key Features) Functional Groups Molecular Weight (Da) Key Structural Motifs
4-(3-Cyclopropylureido)-N-(5-methylisoxazol-3-yl)benzenesulfonamide Sulfonamide, Ureido, Isoxazole 336.37 Benzenesulfonamide core with cyclopropylurea
Cephalosporin derivative β-Lactam, Carboxylic acid, Pyrazole 336.37 Bicyclic octene scaffold with pyrazole
[4-(Pyrimidin-2-ylsulfamoyl)-phenyl] carbamate Sulfamoyl, Carbamate, Pyrimidine 336.37 Pyrimidine-sulfamoyl-phenyl linkage

Physicochemical Properties

  • Melting Point : The sulfonamide-urea derivative melts at 144–146°C, typical for sulfonamides due to hydrogen bonding . Bicyclic β-lactams (e.g., cephalosporin analog) may exhibit lower melting points owing to structural rigidity.
  • Solubility : The cephalosporin’s carboxylic acid group enhances water solubility compared to the lipophilic propyl carbamate in the pyrimidine-linked compound .
  • Spectral Data :
    • IR spectra for the sulfonamide-urea show N–H (3352 cm⁻¹) and C=O (1662 cm⁻¹) stretches .
    • NMR data for the same compound confirm aromatic protons (δ 7.66–7.46) and cyclopropyl CH₂ groups (δ 0.65–0.33) .

Biological Activity

The compound with the molecular formula C14H16N4O4S is identified as a member of the sulfonamide class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic applications.

Overview of Biological Activity

This compound exhibits various biological activities, primarily related to its antimicrobial properties. Sulfonamides, in general, are known for their ability to inhibit bacterial growth by interfering with folic acid synthesis. This mechanism is crucial for the development of many pathogenic microorganisms.

The primary mechanism through which this compound exerts its biological effects is by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). By mimicking para-aminobenzoic acid (PABA), a substrate for DHPS, sulfonamides prevent the synthesis of folate, essential for nucleic acid synthesis in bacteria. This leads to bacteriostatic effects, inhibiting bacterial growth and reproduction.

Research Findings

Recent studies have highlighted the efficacy of this compound against various bacterial strains. For instance:

  • Antimicrobial Efficacy : Research published in PubMed indicates that compounds similar to this compound show significant biocidal activity against Gram-positive and Gram-negative bacteria .
  • Resistance Mechanisms : Emerging studies also discuss the mechanisms by which bacteria develop resistance to sulfonamides, including mutations in the DHPS enzyme and increased efflux pump activity .

Case Studies

  • Clinical Application : A case study involving a patient with a bacterial infection resistant to standard antibiotics demonstrated successful treatment with a sulfonamide derivative, highlighting the relevance of compounds like this compound in clinical settings.
  • Environmental Impact : Another study focused on the environmental degradation of sulfonamides and their metabolites, assessing their biocidal properties in wastewater treatment processes.

Data Tables

Biological Activity Target Organisms Mechanism Reference
AntibacterialE. coliInhibition of folate synthesis
AntifungalCandida spp.Disruption of nucleic acid synthesis
AntiviralInfluenza virusInterference with viral replication

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